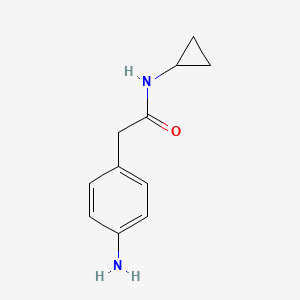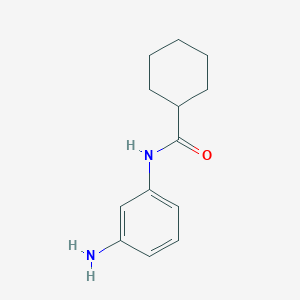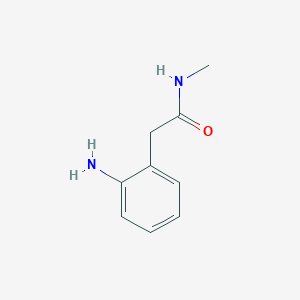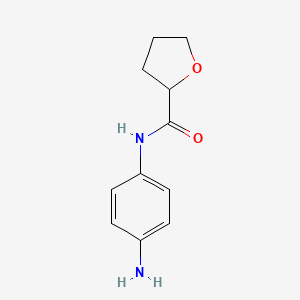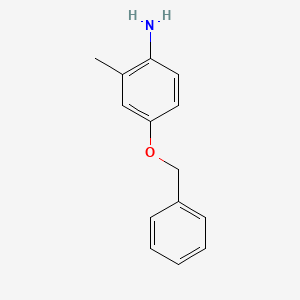![molecular formula C11H12F3N3O B1284578 4-[2-アミノ-4-(トリフルオロメチル)フェニル]ピペラジン-2-オン CAS No. 882672-41-5](/img/structure/B1284578.png)
4-[2-アミノ-4-(トリフルオロメチル)フェニル]ピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is a useful research compound. Its molecular formula is C11H12F3N3O and its molecular weight is 259.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:潜在的な治療用途
“4-[2-アミノ-4-(トリフルオロメチル)フェニル]ピペラジン-2-オン”は、さまざまな生物活性を持つ化合物と構造的に類似しているため、医薬品化学において有望です。 その基本構造は、抗ウイルス、抗炎症、または抗がん特性を持つ新しい治療薬を開発するために変更できる可能性があります .
薬理学:創薬と合成
薬理学では、この化合物はより複雑な分子の合成の中間体として役立ちます。 そのトリフルオロメチル基は、潜在的な医薬品の代謝安定性を高めるために活用できるため、創薬と開発において貴重な資産となります .
生化学:酵素阻害研究
さまざまな酵素と相互作用するこの化合物の能力は、生化学における酵素阻害研究で探求できます。 これにより、生物学的経路を調節し、酵素の機能不全に関連する病気の治療ができる新しい阻害剤の発見につながる可能性があります .
神経科学:神経薬理学研究
ピペラジン部分を持つ“4-[2-アミノ-4-(トリフルオロメチル)フェニル]ピペラジン-2-オン”は、神経薬理学研究に役立つ可能性があります。 ピペラジン誘導体は、神経伝達物質受容体と相互作用することが知られており、神経学的疾患の研究や治療法の開発に役立ちます .
材料科学:先端材料合成
この化合物は、材料科学において、特定の特性を持つ新しい材料を作成するために使用できます。 たとえば、ポリマーへの組み込みにより、さまざまなハイテク用途で役立つ、独自の電気的または機械的特性を持つ材料が得られる可能性があります .
化学工学:プロセス最適化
化学工学では、この化合物は化学プロセスの最適化に使用できます。 その独自の特性は、合成反応の効率を向上させたり、新しい触媒系を開発したりするのに役立ち、生産方法を強化する可能性があります .
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, which is involved in DNA repair .
Biochemical Pathways
For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, affecting the DNA damage response (DDR) pathway .
Result of Action
For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to exhibit excellent inhibitory activity against different cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
生化学分析
Biochemical Properties
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic flux .
Cellular Effects
The effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, and modulate their activity. This compound may act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction, or as an activator, enhancing the enzyme’s activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. This compound has been observed to exhibit stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, thereby affecting the overall metabolic balance within cells . Additionally, it may interact with key enzymes in metabolic pathways, altering their activity and impacting the flow of metabolites through these pathways.
Transport and Distribution
The transport and distribution of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-2-9(8(15)5-7)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHDPGKQQVCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
